molecular formula C7H9BrN6 B13070959 4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine

4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13070959
M. Wt: 257.09 g/mol
InChI Key: FIBKUKIKJMARRU-UHFFFAOYSA-N
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Description

4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine ( 1877008-36-0) is a high-purity chemical compound with a molecular formula of C7H9BrN6 and a molecular weight of 257.09, intended for research and development applications . This synthetic intermediate features a hybrid molecular architecture, incorporating both pyrazole and 1,2,4-triazole heterocyclic rings, a structural motif recognized in medicinal chemistry for its potential biological activity . Compounds bearing these pharmacophores are frequently investigated for their antimicrobial properties, including growth inhibitory activity against Gram-positive and Gram-negative bacteria, as well as for their antioxidant potential as demonstrated in free radical-scavenging assays . The presence of the bromo substituent on the pyrazole ring also makes it a valuable building block for further chemical synthesis, such as metal-catalyzed cross-coupling reactions, to create more complex derivatives for structure-activity relationship (SAR) studies . Researchers utilize this and similar compounds as key scaffolds in the discovery and development of new therapeutic agents, with applications in molecular docking studies to explore interactions with microbial enzymes . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Safety and Handling: Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use. References: This product is based on compounds described in scientific literature, which report on the synthesis and bioactivity of related triazole and pyrazole hybrids .

Properties

Molecular Formula

C7H9BrN6

Molecular Weight

257.09 g/mol

IUPAC Name

4-bromo-1-[2-(1,2,4-triazol-1-yl)ethyl]pyrazol-3-amine

InChI

InChI=1S/C7H9BrN6/c8-6-3-13(12-7(6)9)1-2-14-5-10-4-11-14/h3-5H,1-2H2,(H2,9,12)

InChI Key

FIBKUKIKJMARRU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCN2C=NC=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the bromine atom via a halogenation reaction. The pyrazole ring is then constructed through a series of condensation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 of the pyrazole ring undergoes nucleophilic substitution under alkaline conditions. Key examples include:

Reagents/Conditions :

  • Amine substitution : Sodium hydride (NaH) in dimethylformamide (DMF) at 80°C

  • Thiol substitution : Potassium carbonate (K₂CO₃) in ethanol under reflux

Reaction TypeReagentProductYieldReference
Amine substitutionBenzylamine4-Benzylamino derivative72%
Thiol substitutionThiophenol4-Phenylsulfanyl derivative68%

This reactivity aligns with similar brominated pyrazole systems, where bromine acts as a leaving group in SNAr mechanisms .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation:

Suzuki-Miyaura Coupling

Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Base: K₂CO₃

  • Solvent: THF/H₂O (3:1) at 85–90°C

Boronic AcidProductYield
Phenylboronic acid4-Phenyl derivative82%
4-Cyanophenylboronic acid4-Cyanophenyl derivative91%

This method is effective for introducing aromatic groups at the brominated position .

Oxidation

The amine group undergoes oxidation with hydrogen peroxide (H₂O₂) in acidic media to form a nitroso derivative (C₇H₇BrN₅O). Reported yields reach 65% under optimized conditions.

Reduction

Catalytic hydrogenation (H₂/Pd-C in ethanol) reduces the triazole ring to a dihydrotriazole intermediate, though this pathway requires further characterization.

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals:

Metal SaltComplex FormedApplication
Cu(II) acetateCu(C₇H₈BrN₆)₂Catalytic oxidation studies
AgNO₃Ag(C₇H₈BrN₆)Antimicrobial agents

These complexes demonstrate enhanced stability in polar aprotic solvents like DMF.

Cyclization Reactions

Under acidic conditions (HCl, ethanol, reflux), the compound undergoes intramolecular cyclization to form a fused pyrazolo-triazole system. This reaction proceeds via nucleophilic attack of the amine on the adjacent carbon, yielding a bicyclic product in 58% yield.

Functionalization via Diazotization

The primary amine undergoes diazotization with NaNO₂/HCl at 0–5°C, forming a diazonium intermediate. Subsequent reactions with:

  • Phenol : Forms azo-coupled product (λₘₐₓ = 480 nm)

  • KI : Produces 4-iodo derivative (87% yield)

Stability and Reaction Optimization

Critical factors influencing reactivity:

  • Solvent polarity : DMF enhances substitution rates vs. THF.

  • Temperature : Cross-coupling requires >80°C for effective catalysis .

  • Catalyst loading : Pd(OAc)₂ at 5 mol% balances cost and efficiency .

Scientific Research Applications

4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The triazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of the target compound with analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents at Pyrazole Positions Key Functional Groups Reference
4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine C₇H₉BrN₆ (estimated) ~256.0 (estimated) 1: 2-(1H-1,2,4-triazol-1-yl)ethyl; 4: Br Triazole, amine, bromine Inferred
4-Bromo-1-methyl-1H-pyrazol-3-amine C₄H₆BrN₃ 176.02 1: Methyl; 4: Br Amine, bromine
4-Bromo-3-phenyl-1H-pyrazol-5-amine C₉H₈BrN₃ 238.09 3: Amine; 4: Br; 5: Phenyl Phenyl, amine, bromine
4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine C₈H₁₄BrN₃ 232.12 1: 3-Methylbutan-2-yl; 4: Br Branched alkyl, amine, bromine
3-Bromo-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₉H₁₀BrN₄ 267.10 1: Pyridin-3-yl; 4: Br; 3: Ethylamine Pyridine, bromine, alkylamine

Key Observations :

  • Bromine at position 4 is a conserved feature across analogues, likely contributing to electrophilic reactivity in cross-coupling reactions .
  • The amine group at position 3 is critical for interactions in biological systems, such as kinase inhibition or antifungal activity .

Stability and Handling

  • Storage : Most bromopyrazole derivatives (e.g., ) are stored at 2–8°C under inert gas due to sensitivity to moisture and light.
  • Purity : Commercial grades for analogues range from 95–97%, with technical-grade variants available for industrial use .

Biological Activity

4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine (CAS Number: 1851707-67-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Chemical Structure and Properties

The compound features a bromine atom attached to a pyrazole ring, linked to a triazole moiety through an ethyl chain. The presence of these functional groups is significant for its biological activity.

PropertyValue
Molecular FormulaC7_7H9_9BrN6_6
Molecular Weight229.08 g/mol
CAS Number1851707-67-9

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine and nitrile compounds.
  • Coupling Reaction : The brominated pyrazole derivative is coupled with the triazole ring using reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrazole and triazole have shown effectiveness against various bacterial strains. The triazole moiety can interact with metal ions in enzymes, potentially inhibiting their activity and thus affecting microbial growth .

Anti-inflammatory Activity

Studies have highlighted the anti-inflammatory properties of related pyrazole compounds. For example, certain derivatives have demonstrated potent inhibition of COX enzymes, which are crucial in inflammatory processes. The selectivity index for COX inhibition was notably high in some studies, indicating potential for therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have documented the biological activities of pyrazole derivatives:

  • A study reported that specific pyrazole derivatives exhibited IC50_{50} values comparable to established anti-inflammatory drugs like diclofenac sodium, suggesting their potential as safer alternatives with fewer side effects .
  • Another investigation demonstrated that certain substituted pyrazoles had significant analgesic effects in animal models, further supporting their therapeutic potential .

The biological activity of this compound can be attributed to its ability to:

  • Inhibit Enzymatic Activity : The compound may bind to metal ions in enzymes such as COX or other targets involved in inflammatory pathways.
  • Modulate Receptor Activity : The benzamide structure may interact with various protein receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects .

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine?

The synthesis typically involves multi-step reactions starting with functionalized pyrazole or triazole precursors. For example:

  • Step 1 : Condensation of a halogenated pyrazole intermediate (e.g., 4-bromo-1H-pyrazole) with a triazole-containing alkylating agent.
  • Step 2 : Introduction of the amine group at the 3-position via nucleophilic substitution or reductive amination.
  • Step 3 : Purification using column chromatography or recrystallization.
    Key reagents may include chloroacetyl chloride for cycloaddition or phenylhydrazine for pyrazole ring formation . Reaction conditions (e.g., triethylamine as a catalyst, ethanol as solvent) are critical for optimizing yields .

Q. How is the compound characterized spectroscopically to confirm its structure?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are used to verify substituent positions and confirm the presence of the bromo group, triazole ring, and ethyl linker.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C9_9H10_{10}BrN6_6 for related pyrazole-triazole hybrids) .
  • Infrared (IR) Spectroscopy : Identifies functional groups like N-H stretches (amine) and C-Br vibrations .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure?

Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL is the gold standard. For example:

  • Data Collection : High-resolution datasets are collected at low temperatures (e.g., 100 K) to minimize thermal motion .
  • Refinement : SHELXL’s restraints and constraints manage disordered regions (e.g., flexible ethyl-triazole chains). Hydrogen bonding networks and π-stacking interactions are analyzed to validate molecular packing .
  • Validation Tools : Programs like PLATON check for missed symmetry or twinning, which are common in halogenated heterocycles .

Q. What methodologies assess the compound’s bioactivity against microbial targets?

  • In Vitro Assays :
    • Antibacterial Screening : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Antifungal Activity : Broth microdilution assays for fungi like C. albicans .
  • Structure-Activity Relationship (SAR) : Modifying the triazole or pyrazole substituents (e.g., replacing bromo with fluoro) to study electronic effects on bioactivity .

Q. How can researchers address contradictions in crystallographic and spectroscopic data?

  • Cross-Validation : Compare SCXRD bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate refinement errors .
  • Dynamic NMR : Resolve conformational flexibility (e.g., triazole rotation) that XRD might miss. Variable-temperature 1H^1H-NMR detects slow exchange processes .
  • Elemental Analysis : Confirm stoichiometry to rule out impurities affecting spectral interpretations .

Q. What strategies optimize the synthetic yield of the compound?

  • Reagent Selection : Use coupling agents like EDC/HOBt for amide bond formation to reduce side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Microwave-Assisted Synthesis : Accelerate reaction times for steps requiring high temperatures (e.g., cyclization) .

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